Prop-1-en-2-ylselanylbenzene
Description
Prop-1-en-2-ylselanylbenzene is an organoselenium compound comprising a benzene ring substituted with a selanyl (-Se-) group attached to a propene chain (CH₂=CH-CH₂). This structure combines the aromatic properties of benzene with the unique electronic and steric characteristics of selenium.
The exact mass of its non-selenium analog, Prop-1-en-2-ylbenzene, is reported as 118.07825 g/mol (neutral) . Substituting a hydrogen atom in the propene chain with selenium would increase the molecular weight (Se: ~78.96 g/mol), yielding an approximate molecular formula of C₉H₁₀Se and a mass of ~197.04 g/mol. Selenium’s larger atomic radius and lower electronegativity compared to sulfur or oxygen may influence reactivity, polarizability, and intermolecular interactions .
Properties
IUPAC Name |
prop-1-en-2-ylselanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Se/c1-8(2)10-9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZGRWVZQWELNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[Se]C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70316584 | |
| Record name | prop-1-en-2-ylselanylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63017-57-2 | |
| Record name | NSC304949 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | prop-1-en-2-ylselanylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70316584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-1-en-2-ylselanylbenzene can be synthesized through several methods. One common approach involves the reaction of phenylselenol with prop-1-en-2-yl halides under basic conditions. The reaction typically requires a solvent such as acetone and a base like potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Prop-1-en-2-ylselanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The prop-1-en-2-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the prop-1-en-2-yl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxide or selenone derivatives, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
Prop-1-en-2-ylselanylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Research into selenium-containing compounds has shown potential for developing new therapeutic agents, particularly in cancer treatment.
Industry: This compound can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of prop-1-en-2-ylselanylbenzene involves its interaction with various molecular targets and pathways. The selenium atom can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to form stable carbon-selenium bonds allows it to interact with specific enzymes and proteins, potentially modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Prop-1-en-2-ylselanylbenzene, we compare it structurally and functionally with analogous compounds (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
Electronic and Steric Effects
- Selenium vs. Sulfur/Oxygen : The selanyl group (-Se-) in this compound is less electronegative than sulfur (-S-) or oxygen (-O-), leading to weaker hydrogen-bonding capacity but greater polarizability. This may enhance charge-transfer interactions in catalytic systems .
- However, the -Se- group can act as a superior leaving group in substitution reactions compared to -S- .
Crystallographic and Structural Insights
Crystal structures of related compounds (e.g., benzimidazole derivatives ) often employ SHELX software for refinement .
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